Volatility Sufficient for PECVD Without Fluorinated Ligands: Cu(etac)₂ vs. Fluorinated Cu(hfac)₂
Cu(etac)₂ is a non-fluorinated, room-temperature-solid precursor that exhibits a vapor pressure of 0.8 Torr at 120–150 °C, which is adequate for plasma-enhanced chemical vapor deposition (PECVD) processing and eliminates the fluoride contamination risk associated with the widely used Cu(hfac)₂ (copper(II) hexafluoroacetylacetonate) family . In contrast, Cu(hfac)₂ derivatives, while volatile, introduce fluorine that can corrode reactor hardware and degrade dielectric layers during back-end-of-line (BEOL) processing .
| Evidence Dimension | Vapor pressure and fluoride content |
|---|---|
| Target Compound Data | Cu(etac)₂: 0.8 Torr at 120–150 °C; fluorine content: 0% |
| Comparator Or Baseline | Cu(hfac)₂·xH₂O: volatile at similar temperatures but contains six fluorine atoms per ligand |
| Quantified Difference | Non-fluorinated vs. fluorinated; equivalent volatility range without fluorine-associated corrosion or dielectric damage |
| Conditions | Thermogravimetric and PECVD reactor measurements; precursor temperature 120–150 °C |
Why This Matters
Selection of a non-fluorinated precursor avoids fluoride-induced corrosion and dielectric damage in semiconductor fabrication, reducing tool maintenance and improving device reliability.
